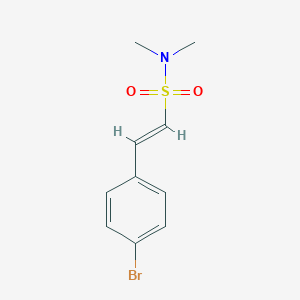

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide

Description

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide is a sulfonamide derivative characterized by an ethene bridge linking a 4-bromophenyl group to an N,N-dimethyl sulfonamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

(E)-2-(4-bromophenyl)-N,N-dimethylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-12(2)15(13,14)8-7-9-3-5-10(11)6-4-9/h3-8H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSRGZYQRUMUTL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)/C=C/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylmethanesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide and Analogues

Key Observations :

- Oxadiazole derivatives exhibit notable anti-inflammatory activity, attributed to the heterocyclic core, but lack the sulfonamide moiety, which is often linked to enzyme inhibition (e.g., carbonic anhydrase).

Pharmacological Activity

Table 2: Anti-inflammatory Activity of Bromophenyl-Containing Compounds

Sulfonamide derivatives like the target may exhibit divergent mechanisms due to their distinct functional groups.

Biological Activity

(E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide is a compound belonging to the class of vinylsulfonamides, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide typically involves the reaction of 2-(4-bromophenyl)-2-hydroxy-N,N-dimethylethanesulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds efficiently under controlled conditions to yield the desired product predominantly in its E-isomer form, confirmed by NMR spectroscopy .

Enzyme Inhibition

Vinylsulfones and vinylsulfonamides, including (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide, are primarily recognized for their ability to inhibit various enzymes. These compounds act as electrophilic agents that can modify nucleophilic residues in enzyme active sites, thereby inhibiting enzymatic activity. Specific enzymes targeted include serine proteases and cysteine proteases, which play crucial roles in numerous biological processes .

Anticancer Properties

Research has indicated that compounds with sulfonamide moieties exhibit potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of signaling pathways associated with tumor growth .

Case Study 1: Enzyme Inhibition

A study conducted on a series of vinylsulfonamides demonstrated significant inhibition of serine proteases. The compound (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide exhibited IC50 values comparable to known inhibitors, indicating its potential as a therapeutic agent in conditions where serine proteases are implicated .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide induced apoptosis and inhibited cell growth. The compound's mechanism was linked to the activation of caspase pathways, leading to programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide can be attributed to its structural features:

- Bromophenyl Group : Enhances lipophilicity and facilitates interaction with enzyme active sites.

- Dimethylsulfonamide Moiety : Contributes to the electrophilic character necessary for enzyme inhibition.

- Geometric Isomerism : The E-isomer is more biologically active compared to its Z counterpart due to optimal spatial arrangement for interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide, and how are intermediates characterized?

- The compound is synthesized via two main routes:

- Method A : Condensation of 2-(N-aryl-sulfamoyl)acetic acid derivatives with 4-bromobenzaldehyde under acidic conditions, yielding the product in 48% yield after purification (white crystalline solid, mp 138–140 °C) .

- Alternative Route : Direct reaction of (E)-2-(4-bromophenyl)ethenesulfonyl chloride with dimethylamine, achieving a higher yield (79%) under optimized stoichiometry and solvent conditions .

- Characterization includes ¹H NMR (e.g., δ 6.71 ppm for the =CH group), HRMS (m/z: 355.9702 [M+H]⁺), and melting point analysis to confirm purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H NMR : Resolves key structural features like the ethene proton (J = 15.3–15.6 Hz) and aromatic protons (δ 7.05–7.46 ppm) .

- HRMS : Validates molecular weight and isotopic patterns, essential for confirming bromine and sulfur content .

- X-ray crystallography : Used in related sulfonamide derivatives to resolve stereochemistry (e.g., SHELX software for structure refinement) .

Advanced Research Questions

Q. How can discrepancies in synthetic yields (e.g., 48% vs. 79%) be systematically addressed?

- Reaction Optimization : Variables like solvent polarity, temperature, and catalyst loading significantly impact yields. For example, the higher yield in the sulfonyl chloride route may stem from reduced side reactions compared to the condensation method .

- Purification Protocols : Column chromatography gradients or recrystallization solvents (e.g., chloroform/hexane) can improve recovery .

- Mechanistic Studies : Monitoring intermediates via HPLC or in-situ IR helps identify bottlenecks (e.g., imine formation vs. sulfonation efficiency) .

Q. What computational strategies validate the E-configuration and electronic properties of this compound?

- DFT Calculations : Predict geometry optimization and compare experimental NMR chemical shifts with computed values to confirm the E-configuration .

- Molecular Dynamics (MD) : Simulate steric effects of the 4-bromophenyl group on sulfonamide conformation, aiding in crystallographic model refinement .

Q. How do mechanochemical methods enhance synthesis efficiency for similar sulfonamides?

- Solvent-Free Ball Milling : Demonstrated in related C–N coupling reactions using DDQ as an oxidant, achieving >90% yields under mild conditions .

- Scalability : Mechanochemical approaches reduce solvent waste and enable gram-scale synthesis, critical for pre-clinical studies .

Q. What challenges arise in crystallizing (E)-2-(4-Bromophenyl)-N,N-dimethylethenesulfonamide, and how are they mitigated?

- Crystal Packing : Bulky bromophenyl groups may hinder lattice formation. Slow evaporation in dichloromethane/hexane mixtures promotes ordered crystal growth .

- Twinned Data Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections common in sulfonamide derivatives .

Methodological Considerations

- Data Validation : Cross-check crystallographic data (e.g., R-factor, Flack parameter) using tools like PLATON or OLEX2 to ensure structural accuracy .

- Biological Assay Design : For activity studies, use standardized protocols (e.g., enzyme inhibition assays with positive controls) to contextualize results against structurally similar inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.